molecular formula C10H12O2.C4H13N3<br>C14H25N3O2 B12771612 N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane CAS No. 68411-70-1

N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane

Cat. No.: B12771612
CAS No.: 68411-70-1
M. Wt: 267.37 g/mol
InChI Key: LQICHYJSSHLFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cresyl glycidyl ether diethylene triamine adduct is a chemical compound formed by the reaction of cresyl glycidyl ether with diethylene triamine. This compound is primarily used in the formulation of epoxy resins, which are widely utilized in coatings, adhesives, sealants, and composites. The adduct formation enhances the properties of the epoxy resins, making them more suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cresyl glycidyl ether diethylene triamine adduct involves the reaction of cresyl glycidyl ether with diethylene triamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired adduct. The process involves mixing the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), and maintaining the reaction temperature within a specific range to promote the formation of the adduct .

Industrial Production Methods

In industrial settings, the production of cresyl glycidyl ether diethylene triamine adduct is carried out in large-scale reactors. The reactants are fed into the reactor in precise proportions, and the reaction is monitored to ensure optimal conditions. The resulting adduct is then purified and processed to obtain the final product, which is used in various applications .

Chemical Reactions Analysis

Types of Reactions

Cresyl glycidyl ether diethylene triamine adduct undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving cresyl glycidyl ether diethylene triamine adduct include poly(ethylene glycol) diacrylate and poly(ethylene glycol) diglycidyl ether. These reactions are typically carried out in solvents like DMSO or ethanol, under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from reactions involving cresyl glycidyl ether diethylene triamine adduct include polymer networks and porous polymeric structures. These products have various applications in coatings, adhesives, and composite materials .

Mechanism of Action

The mechanism of action of cresyl glycidyl ether diethylene triamine adduct involves the formation of cross-linked polymer networks. The adduct reacts with other compounds to form strong covalent bonds, resulting in materials with enhanced mechanical and thermal properties. The molecular targets and pathways involved in these reactions include the functional groups present in the adduct and the reactants, which undergo addition and substitution reactions to form the final polymer networks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cresyl glycidyl ether diethylene triamine adduct is unique due to its ability to form highly cross-linked polymer networks with enhanced mechanical properties. This makes it particularly valuable in applications requiring high-performance materials, such as aerospace and electronics .

Properties

CAS No.

68411-70-1

Molecular Formula

C10H12O2.C4H13N3
C14H25N3O2

Molecular Weight

267.37 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane

InChI

InChI=1S/C10H12O2.C4H13N3/c1-8-2-4-9(5-3-8)11-6-10-7-12-10;5-1-3-7-4-2-6/h2-5,10H,6-7H2,1H3;7H,1-6H2

InChI Key

LQICHYJSSHLFIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2CO2.C(CNCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.